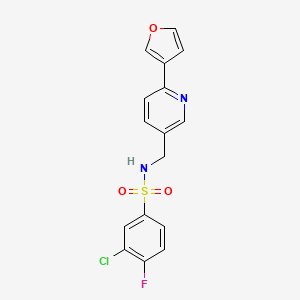

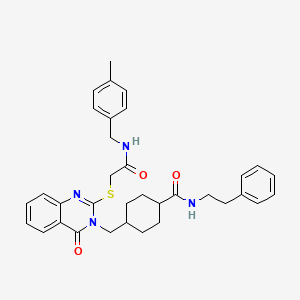

N-(2-(丙磺酰基)-1,2,3,4-四氢异喹啉-7-基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide has been reported. For instance, Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid was easily prepared by functionalizing silica nanoparticles . The catalytic activity of the functionalized nanosilica for preparation of 1,1′-(arylmethylene) diureas from the reaction of aldehydes with urea derivatives was examined .Molecular Structure Analysis

While specific structural analysis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide is not available, it’s known that cyclopropane, a structural motif in this compound, attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties .Chemical Reactions Analysis

The chemical reactions involving compounds similar to N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide have been studied. For example, the reaction of aldehydes with thiourea under certain conditions afforded high yield of 1,3,5-triazinane-2,4-dithiones .科学研究应用

合成方法学

级联合成方法

研究表明,创建磺酰基喹啉(我们的化合物属于该类别)的创新合成途径。例如,叔丁基过氧化氢介导的合成提供了一种无金属方法来创建 3-芳基磺酰基喹啉,展示了一种构建具有潜在药用价值的复杂分子的方法 (Zhang et al., 2016)。类似地,已经开发了 1,7-烯炔的级联卤代磺酰化作用以合成致密官能化的 3,4-二氢喹啉-2(1H)-酮,突出了磺酰基自由基触发机制,增强了分子复杂性 (Zhu et al., 2016)。

纳米级 N-磺化催化剂

引入新型纳米级 N-磺化布朗斯台德酸性催化剂已被证明可以有效促进在无溶剂条件下通过 Hantzsch 缩合合成多氢喹啉衍生物。这项研究强调了磺酰基在催化和合成具有潜在治疗应用的杂环化合物中的效用 (Goli-Jolodar et al., 2016)。

生物活性潜力

抗菌和抗真菌活性

N-吡啶鎓、喹啉鎓和异喹啉鎓磺酸盐衍生物的合成和评价表明,这些化合物表现出抗菌和抗真菌活性。这表明在针对一系列病原体开发新的抗菌剂方面具有潜在应用 (Fadda et al., 2016)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as cyclopropanecarboxamide derivatives, have been studied for their potential biological activities .

Mode of Action

It’s worth noting that the interaction of a compound with its targets often involves the formation of chemical bonds and changes in molecular structure .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in two major pathways, depending on whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Pharmacokinetics

In-silico adme and drug-likeness prediction of similar compounds have shown good pharmacokinetic properties, including high gastrointestinal absorption, oral bioavailability, and low toxicity .

Result of Action

The activation of certain inflammasomes is known to be controlled by a two-step signal, involving the activation of the transcriptional factor nf-κb, resulting in upregulation of certain proteins .

属性

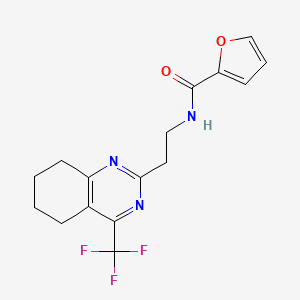

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-2-9-22(20,21)18-8-7-12-5-6-15(10-14(12)11-18)17-16(19)13-3-4-13/h5-6,10,13H,2-4,7-9,11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWXIOIJOXZTFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

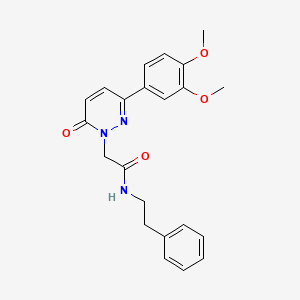

![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2398401.png)

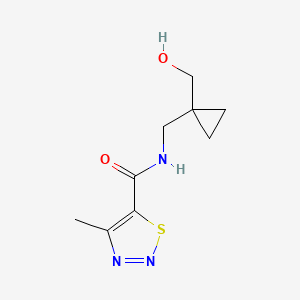

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2398407.png)

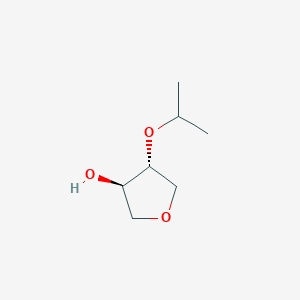

![3-(2-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2398420.png)

![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)